
Calcium(2+), (1,2-ethanediylbis(oxy-2,1-ethanediyloxy)-2,1-phenylene)bis(ethyl tricyclo(3.3.1.1(sup 3,7))dec-1-ylphosphoramidate))-, diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Calcium(2+), (1,2-ethanediylbis(oxy-2,1-ethanediyloxy)-2,1-phenylene)bis(ethyl tricyclo(3311(sup 3,7))dec-1-ylphosphoramidate))-, diperchlorate” is a complex organophosphorus compound It features a calcium ion coordinated with a bisphosphoramidate ligand, which includes a phenylene group and tricyclodecyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the preparation of the bisphosphoramidate ligand and its subsequent coordination with calcium ions. Typical reaction conditions might include:
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: Lewis acids or bases to facilitate ligand coordination.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of such complex compounds would require:
High-purity reagents: To ensure the quality and consistency of the final product.
Controlled environments: To maintain reaction conditions and prevent contamination.
Scalable processes: Techniques such as continuous flow synthesis might be employed to produce larger quantities efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: The tricyclodecyl groups could be oxidized under strong oxidizing conditions.
Substitution: The phenylene group might participate in electrophilic aromatic substitution reactions.
Coordination: The calcium ion can form complexes with other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Electrophiles: For substitution reactions, reagents like halogens or nitro compounds.
Ligands: For coordination reactions, ligands such as ethylenediamine or crown ethers.
Major Products
Oxidation products: Oxidized derivatives of the tricyclodecyl groups.
Substitution products: Phenylene derivatives with various substituents.
Coordination complexes: New complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might serve as a catalyst or catalyst precursor in organic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Delivery: The compound could be explored for its ability to deliver calcium ions in biological systems.
Biochemical Research: Used as a probe or reagent in studying calcium-dependent processes.
Industry
Polymer Science:
Electronics: Use in the development of advanced electronic materials.
Wirkmechanismus
The compound’s mechanism of action would depend on its specific application. For example:
Catalysis: The calcium ion might activate substrates through coordination, facilitating various reactions.
Drug Delivery: The compound could release calcium ions in a controlled manner, interacting with biological targets such as calcium channels or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium bisphosphonates: Compounds like alendronate or risedronate, used in treating bone diseases.
Organophosphorus compounds: Such as phosphoramidates and phosphonates, with various industrial and biological applications.
Uniqueness
Structural Complexity: The presence of tricyclodecyl groups and a phenylene backbone makes this compound unique.
Eigenschaften
CAS-Nummer |
135719-18-5 |
|---|---|
Molekularformel |
C42H62CaCl2N2O18P2 |
Molekulargewicht |
1055.9 g/mol |
IUPAC-Name |
calcium;N-[[2-[2-[2-[2-[2-[(1-adamantylamino)-ethoxyphosphoryl]oxyphenoxy]ethoxy]ethoxy]ethoxy]phenoxy]-ethoxyphosphoryl]adamantan-1-amine;diperchlorate |
InChI |
InChI=1S/C42H62N2O10P2.Ca.2ClHO4/c1-3-51-55(45,43-41-25-31-19-32(26-41)21-33(20-31)27-41)53-39-11-7-5-9-37(39)49-17-15-47-13-14-48-16-18-50-38-10-6-8-12-40(38)54-56(46,52-4-2)44-42-28-34-22-35(29-42)24-36(23-34)30-42;;2*2-1(3,4)5/h5-12,31-36H,3-4,13-30H2,1-2H3,(H,43,45)(H,44,46);;2*(H,2,3,4,5)/q;+2;;/p-2 |
InChI-Schlüssel |
NAPPLPSHCUAOSU-UHFFFAOYSA-L |
Kanonische SMILES |
CCOP(=O)(NC12CC3CC(C1)CC(C3)C2)OC4=CC=CC=C4OCCOCCOCCOC5=CC=CC=C5OP(=O)(NC67CC8CC(C6)CC(C8)C7)OCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


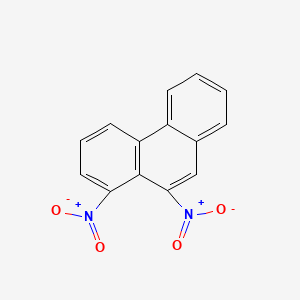

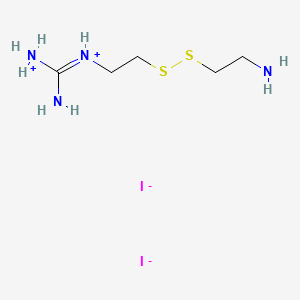
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)
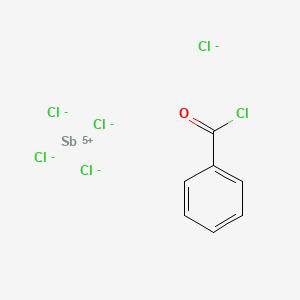
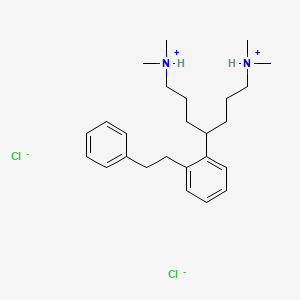
![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)
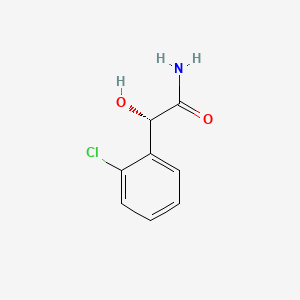

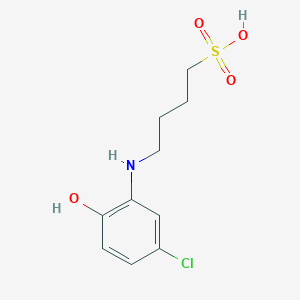


![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)
